N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-5-3-4-6-15(13)21(27)24-17-11-14(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCYWLMAZDRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Phenyl and Benzamide Groups: The final steps involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the phenyl and benzamide groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Methanol (for methoxy substitution), N-fluorobenzenesulfonimide (NFSI) for fluorination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is , with a molecular weight of approximately 376.4 g/mol. Its structure includes:
- Fluoro Group : Enhances lipophilicity and metabolic stability.
- Methoxy Group : May participate in various organic reactions.
- Imidazo[1,2-b]pyridazine Moiety : Engages in cyclization or coordination chemistry.
These features make the compound a candidate for drug development and other applications.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties. This compound has shown potential against various microbial pathogens due to its structural characteristics. The presence of fluorine atoms enhances its interaction with biological targets, making it an attractive candidate for further pharmacological evaluation.
Anti-inflammatory Properties
The compound's unique structure suggests potential applications in treating inflammatory disorders. Studies have highlighted the role of imidazo[1,2-b]pyridazine derivatives in modulating inflammatory pathways. This compound could serve as a lead for developing new anti-inflammatory agents.
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds similar to this compound. Below are summarized findings from relevant research:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis for imidazo derivatives. |
| Study 2 | Explored anti-inflammatory effects, indicating potential therapeutic applications in chronic inflammatory diseases. |
| Study 3 | Investigated the pharmacokinetics and metabolism of similar compounds, highlighting the importance of fluorine substitution for enhanced stability. |
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the methoxyimidazo[1,2-b]pyridazinyl moiety are crucial for binding to these targets, influencing their activity and modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
- Target Compound : The 2-methylbenzamide group balances lipophilicity and solubility. Molecular weight: ~398.34 g/mol (estimated based on ).
- Pivalamide Derivative (, ID 1383619-76-8) : The pivalamide group in N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide introduces a bulky tert-butyl moiety, which may hinder membrane permeability but improve plasma protein binding. The trifluoromethyl group further elevates electronegativity, possibly enhancing selectivity for hydrophobic kinase pockets .
Fluorination Patterns
- 3,4-Difluoro Analogue () : 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide adds two fluorine atoms to the benzamide ring. This modification likely strengthens target binding via halogen bonds but may increase hepatotoxicity risks due to higher metabolic resistance .
- Triazoloxazine-Containing Compound () : The European patent compound N-(2-Chlor-3,6-difluorphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide replaces imidazopyridazine with triazoloxazine, altering electron distribution and hydrogen-bonding capacity. This may shift selectivity toward serine/threonine kinases over tyrosine kinases .
Heterocyclic Core Modifications
- Imidazopyrimidine Derivative () : 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide substitutes imidazopyridazine with imidazopyrimidine, reducing ring nitrogen count. This change could weaken hinge-binding interactions in kinases but improve solubility due to decreased aromaticity .
Comparative Data Table
Research Findings and Implications
Substituent Effects : The 2-methyl group in the target compound provides an optimal balance between solubility and binding, whereas bulkier groups (e.g., ethoxy, pivalamide) trade permeability for prolonged target engagement .
Fluorine Impact : Additional fluorines (e.g., 3,4-difluoro analogue) enhance binding but may necessitate careful toxicity profiling .
Heterocycle Replacement : Imidazopyridazine’s nitrogen arrangement is critical for kinase inhibition; switching to imidazopyrimidine or triazoloxazine alters selectivity and potency .
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a fluoro-substituted phenyl ring and an imidazo[1,2-b]pyridazin moiety, suggests a diverse range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.4 g/mol. The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Fluoro Group | Enhances lipophilicity and metabolic stability |
| Methoxy Group | May influence solubility and receptor interactions |
| Imidazo[1,2-b]pyridazine Moiety | Associated with antimicrobial properties |
| Benzamide Structure | Often linked to various therapeutic effects |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various physiological responses.
- Gene Expression Regulation : The compound may modulate the expression of genes associated with disease pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives containing the imidazo[1,2-b]pyridazin moiety possess significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Cancer Therapeutics
In cancer research, similar compounds have demonstrated potential as inhibitors of key kinases involved in tumor growth. For instance, a related study evaluated a series of imidazole derivatives for their ability to inhibit TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. One compound displayed an IC50 value of 7.68 nM against ALK5, indicating strong inhibitory activity .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | MIC values as low as 0.21 μM against E. coli |
| Kinase Inhibition in Cancer | IC50 of 7.68 nM for ALK5 inhibition |
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Formation of the imidazo[1,2-b]pyridazine core via condensation of substituted pyridazines with α-haloketones or aldehydes.
Coupling the core to a fluorophenyl intermediate using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.
Final amidation with 2-methylbenzoyl chloride under anhydrous conditions.
- Critical Parameters : Optimize solvent choice (e.g., DMF or dichloromethane), temperature (80–120°C), and catalyst systems (e.g., Pd catalysts for coupling reactions). Monitor purity via TLC/HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., C₂₃H₁₈F₂N₄O₂, calc. 432.14 g/mol).
- HPLC-PDA : Purity assessment (>95%) and detection of residual solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies.
- Target Engagement Studies : Use techniques like thermal shift assays or SPR to confirm target binding in vivo.
- Dose Optimization : Adjust dosing regimens based on half-life (t₁/₂) and tissue distribution data from LC-MS/MS .
Q. What strategies mitigate off-target effects in kinase inhibition studies involving this compound?
- Methodological Answer :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity.
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) or alter H-bond donors to improve specificity.
- Cryo-EM/X-ray Crystallography : Resolve compound-target co-structures to guide rational design .
Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in varied solvents (e.g., DMSO, ethanol).
- pH-Dependent Degradation : Use UV-Vis spectroscopy to track hydrolysis of the benzamide moiety under acidic/basic conditions.
- Recommended Storage : Lyophilized form at -20°C in inert atmosphere (argon) to prevent oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC₅₀ values reported across different cell lines?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS) profiles of resistant vs. sensitive cell lines.
- Validate with Isoform-Specific Knockouts : CRISPR/Cas9 to confirm target dependency .
Experimental Design Considerations
Q. What in vitro models best predict the compound’s anti-cancer efficacy in preclinical studies?
- Methodological Answer :
- 3D Spheroid Models : Mimic tumor microenvironments better than 2D monolayers.
- Patient-Derived Organoids (PDOs) : Use PDOs with matched genetic backgrounds (e.g., KRAS mutations).
- Combination Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
Structural and Functional Insights
Q. How does fluorination at the 2-position of the phenyl ring impact target binding and metabolic stability?
- Methodological Answer :
- Binding Affinity : Fluorine’s electronegativity enhances H-bonding with kinase ATP pockets (e.g., EGFR T790M).
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving half-life (e.g., t₁/₂ increased from 2.1 to 4.8 h in rat models).
- Validation : Compare fluorinated vs. non-fluorinated analogs in microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
